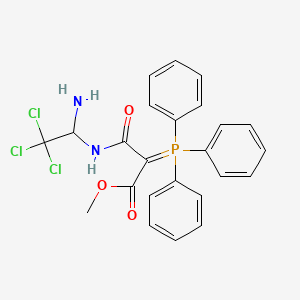
Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including an amino group, a trichloroethyl group, a phosphoranylidene group, and an ester group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Amino Intermediate: : The initial step involves the reaction of 2,2,2-trichloroethylamine with a suitable precursor to form the amino intermediate. This reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
-
Condensation with Triphenylphosphine: : The amino intermediate is then reacted with triphenylphosphine and a carbonyl compound, such as methyl acetoacetate, under controlled conditions. This step typically requires a solvent like dichloromethane and a catalyst to facilitate the condensation reaction.
-
Esterification: : The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
-
Substitution: : The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in substituted trichloroethyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding. The trichloroethyl group, in particular, is known for its bioactivity.
Medicine
In medicine, compounds containing the trichloroethyl group have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. Research into this compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their functions. The phosphoranylidene group may also participate in coordination with metal ions or other molecular entities, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)butanoate
- Ethyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate
- Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)butanoate
Uniqueness
Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloroethyl group, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
特性
IUPAC Name |
methyl 3-[(1-amino-2,2,2-trichloroethyl)amino]-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl3N2O3P/c1-32-22(31)20(21(30)29-23(28)24(25,26)27)33(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,23H,28H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJULYWMDYKFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(C(Cl)(Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl3N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
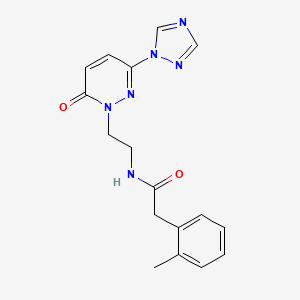

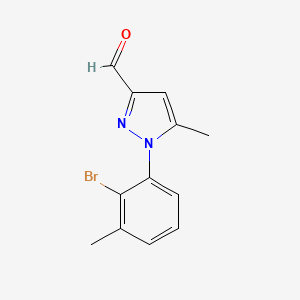
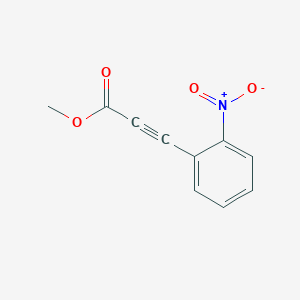

![Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B2933719.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933721.png)
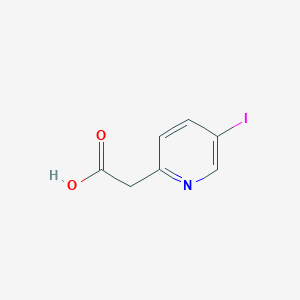
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2933727.png)
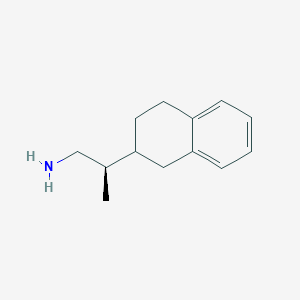
![methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2933729.png)

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2933735.png)
